(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
Description
The compound “(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone” features a hybrid structure combining a piperidine ring substituted with a dimethylpyrimidinyl ether, a methylated pyrazole, and a thiophene moiety. Its structural complexity arises from:
- A piperidin-1-yl core linked to a 2,6-dimethylpyrimidin-4-yl group via an ether bond.
- A methanone bridge connecting the piperidine to a 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl subunit. This design integrates aromatic heterocycles (pyrimidine, thiophene) and a flexible piperidine scaffold, which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13-10-19(22-14(2)21-13)27-15-6-4-8-25(12-15)20(26)17-11-16(23-24(17)3)18-7-5-9-28-18/h5,7,9-11,15H,4,6,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQCLNKJKCCZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=NN3C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a piperidine ring, a pyrimidine moiety, and a thiophene-substituted pyrazole, which are known to confer various biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 371.441 g/mol. The presence of multiple functional groups enhances its potential interactions within biological systems.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit diverse biological activities. The following table summarizes related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Contains piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |
| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |
| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |
These compounds highlight the unique features of the target compound while emphasizing its potential advantages in specific therapeutic areas due to its distinct structural elements.
The precise mechanisms of action for this compound remain under investigation. However, preliminary studies suggest that it may function as an enzyme inhibitor and modulate specific biochemical pathways. The interactions with various receptors are crucial for understanding its potential therapeutic applications.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of derivatives related to the target compound:
- Anticancer Activity : A study assessed several pyrimidine derivatives for their inhibitory effects on breast cancer cell lines (MDA-MB-231). Compounds exhibited IC50 values ranging from 27.6 µM to 53.31 µM, indicating significant cytotoxic effects against tumor cells .
- Antimicrobial Properties : In another investigation, derivatives were tested for antimicrobial efficacy against various bacterial strains. The results demonstrated that certain modifications to the core structure enhanced antibacterial activity .
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of the compound to various targets, providing insights into its potential as a lead compound in drug development .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions including:
- Amide coupling
- Ether formation
- Imidazolidinone ring closure
Specific reagents such as carbodiimides for coupling reactions and bases like triethylamine are commonly used under controlled conditions . Industrial production methods focus on optimizing these synthetic routes to maximize yield and purity.
Scientific Research Applications
Research indicates that compounds similar to this pyrimidine derivative exhibit various biological activities:
- Antimicrobial Activity : Compounds featuring piperidine and pyrimidine structures have been shown to possess significant antimicrobial properties. For instance, derivatives with similar chemical frameworks have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar activity .
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, possibly interacting with specific receptors or enzymes involved in critical biochemical pathways. This property is particularly relevant for developing therapeutic agents targeting diseases where enzyme modulation is beneficial .
- Anticancer Properties : Given the structural similarities to known anticancer agents like 5-Fluorouracil, this compound may also exhibit cytotoxic effects against cancer cells. Preliminary studies suggest it could be explored further in cancer therapy .
Case Studies and Research Findings
Several studies have explored the applications of compounds structurally related to (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Synthesis and Evaluation | Novel derivatives showed good antimicrobial activity against tested strains, indicating potential as lead compounds in drug development. |
| Study 2 | Protein Kinase Inhibition | Identified new scaffolds that maintain inhibitory potency against protein kinases, suggesting similar mechanisms may apply to the target compound. |
| Study 3 | Molecular Docking Studies | Revealed binding interactions that could be exploited for designing new therapeutic agents targeting specific enzymes or receptors. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Compound 7b ():
- Structure: Bis-pyrazole-thienothiophene methanone.
- Key Features: Two pyrazole rings linked via a methanone bridge to a thieno[2,3-b]thiophene core.
- Comparison: Unlike the target compound, 7b lacks a pyrimidine or piperidine group but shares a methanone bridge and aromatic heterocycles (pyrazole, thiophene). Spectral Data: IR shows C=O stretch at 1720 cm⁻¹ (vs. ~1700–1750 cm⁻¹ expected for the target compound). $^1$H-NMR signals for pyrazole protons (δ 7.52 ppm) and aromatic hydrogens (δ 7.3–7.61 ppm) align with the target’s pyrazole-thiophene subunit .
Compound 10 ():
- Structure: Pyrazolo[1,5-a]pyrimidine with thienothiophene and cyanide substituents.
- Key Features: Cyanopyrazolopyrimidine fused to a dimethylthienothiophene.
- Comparison: Shares a pyrimidine core but lacks the piperidine-ether linkage. The presence of nitrile groups (IR: ν ~2200 cm⁻¹) introduces distinct electronic effects compared to the target’s dimethylpyrimidinyl ether. Synthetic Route: Prepared via condensation of bis-enaminones with aminopyrazoles (Method A) or cyclization of nitropropionitriles (Method B), differing from the likely nucleophilic substitution used for the target’s pyrimidinyl-piperidine bond .
Compound 53g ():
- Structure: Pyrido[3,4-d]pyrimidinone with piperidine and benzodioxole substituents.
- Key Features: Piperidine linked to a pyridopyrimidinone core via an ethyl-pyrazole spacer.
- Comparison: The piperidine group is functionalized with a benzodioxolemethyl group, contrasting with the target’s dimethylpyrimidinyl ether.
Physicochemical and Spectral Data Comparison
Research Implications and Limitations
- Structural Diversity: The target compound’s pyrimidinyl-piperidine ether distinguishes it from analogues like 7b (thienothiophene) and 53g (benzodioxole). This diversity may modulate solubility, bioavailability, and target selectivity.
- Data Gaps: Limited bioactivity or pharmacokinetic data for the target compound hinder direct functional comparisons.
- Synthetic Challenges : The pyrimidinyl ether bond in the target may require stringent anhydrous conditions, contrasting with the reflux-based methods in .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis involves coupling a piperidinyl-pyrimidine fragment with a substituted pyrazole-methanone. Key steps include:
- Nucleophilic substitution for introducing the pyrimidinyl-oxy group to piperidine (e.g., using 2,6-dimethylpyrimidin-4-ol under Mitsunobu conditions) .
- Coupling reactions (e.g., amide or ketone bond formation) between the piperidine intermediate and the pyrazole-thiophene moiety. Optimize solvent polarity (e.g., DMF or THF) and catalyst selection (e.g., EDCI/HOBt) to improve yields .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Table 1: Example reaction optimization (hypothetical data based on similar syntheses):
| Condition | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt, RT | DMAP | DMF | 65 | 92 |
| DCC, 40°C | None | THF | 48 | 85 |
| Mitsunobu (DEAD/TPP) | – | Toluene | 72 | 96 |
Basic: How should researchers characterize this compound’s structural integrity?
Answer:
Combine spectroscopic and crystallographic methods:
- NMR : Confirm regiochemistry of the pyrimidine-oxy linkage (δ 4.5–5.5 ppm for piperidinyl-O-CH2) and thiophene substitution (δ 7.0–7.5 ppm for aromatic protons) .
- XRD : Resolve stereochemical ambiguities (e.g., piperidine chair conformation) using single-crystal diffraction. Typical monoclinic systems (space group P21/c) with Z = 4 are observed for similar methanone derivatives .
- HRMS : Validate molecular formula (e.g., C22H24N4O2S) with <2 ppm mass error .
Basic: What in vitro bioactivity screening protocols are suitable for this compound?
Answer:
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli), using 96-well plates with 0.5–128 µg/mL concentration ranges .
- Antioxidant : DPPH radical scavenging (IC50 determination at 517 nm absorbance) .
- Enzyme inhibition : Fluorescence-based kinase or PDE assays (e.g., ADP-Glo™ for ATP consumption) .
Advanced: How to resolve contradictions in bioactivity data across different studies?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and negative controls .
- Purity validation : Re-test compounds with ≥98% HPLC purity (C18 column, 254 nm detection) .
- SAR analysis : Compare substituent effects (e.g., thiophene vs. phenyl groups) using docking studies to identify critical binding interactions .
Example: A study reporting low antimicrobial activity may have used non-standardized inoculum sizes, whereas optimized MIC assays with controlled bacterial density (CFU/mL) show improved reproducibility .
Advanced: What computational methods predict this compound’s pharmacokinetics and target binding?
Answer:
- ADMET Prediction : Use in silico tools (e.g., SwissADME) to estimate logP (target ~3.5), bioavailability (Lipinski’s rule compliance), and CYP450 inhibition .
- Molecular Docking : AutoDock Vina or Schrödinger Maestro for binding affinity to kinases (e.g., MAPK or EGFR). Focus on hydrogen bonds with pyrimidine N atoms and hydrophobic interactions with the thiophene ring .
- QSAR Models : Train models using pyrazole-methanone derivatives to correlate substituents (e.g., methyl groups on pyrimidine) with IC50 values .
Advanced: How to address low solubility in aqueous buffers during formulation?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the piperidine oxygen for pH-dependent release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) via emulsion-solvent evaporation .
Advanced: What experimental designs control for batch-to-batch variability in biological studies?
Answer:
Adopt split-plot or randomized block designs:
- Blocking : Assign synthesis batches as blocks and test each batch across all assays .
- Replicates : Use ≥4 biological replicates with technical triplicates to account for instrument variability .
- Blinding : Mask sample identities during data collection to reduce bias .
Table 2: Example randomized block design (hypothetical):
| Block (Batch) | Treatment (Concentration) | Response (Inhibition %) |
|---|---|---|
| 1 | 10 µM | 72 ± 3 |
| 2 | 10 µM | 68 ± 4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
